Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate (CAS 1710847-03-2): A Bifunctional Scaffold for Advanced Molecular Architectures
Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate (CAS 1710847-03-2): A Bifunctional Scaffold for Advanced Molecular Architectures
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the pyrimidine core remains one of the most privileged and ubiquitous scaffolds. Specifically, methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate (CAS 1710847-03-2) has emerged as a highly versatile, bifunctional building block (). Its unique substitution pattern—a lipophilic cyclopropyl group at C2, a reactive electrophilic center at C6, and a modifiable ester at C4—enables orthogonal functionalization. This technical guide elucidates the physicochemical profile, mechanistic synthesis, and downstream application protocols for this critical intermediate, providing drug development professionals with a self-validating framework for its utilization.
Molecular Architecture & Physicochemical Profiling
The strategic placement of functional groups on the pyrimidine ring dictates its reactivity and its value in structure-activity relationship (SAR) campaigns ()[1].
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C2-Cyclopropyl Group: Imparts lipophilicity and metabolic stability while restricting the conformational flexibility of the overall molecule. This is a crucial factor in optimizing target binding thermodynamics, particularly in kinase hinge-binding motifs.
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C4-Methyl Carboxylate: Serves as a masked carboxylic acid. It is strongly electron-withdrawing, which further activates the C6 position towards nucleophilic attack. It can be selectively saponified for subsequent amide coupling.
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C6-Chlorine: A highly reactive leaving group primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Table 1: Physicochemical Properties
| Property | Value |
| CAS Registry Number | 1710847-03-2 |
| Molecular Formula | C9H9ClN2O2 |
| Molecular Weight | 212.63 g/mol |
| Chemical Name | Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate |
| Reactivity Profile | Electrophilic at C6; Hydrolyzable at C4 |
| Storage Conditions | Inert atmosphere, 2-8°C, protected from moisture |
(Data consolidated from commercial chemical inventories ()[2])
Mechanistic Synthesis Pathways
The de novo synthesis of methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate relies on the classic condensation of an amidine with a 1,3-dicarbonyl equivalent, followed by deoxychlorination.
Causality in Reaction Design:
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Pyrimidone Formation: Cyclopropanecarboxamidine hydrochloride ()[3] is condensed with dimethyl oxalacetate ()[4]. Sodium methoxide (NaOMe) is used to liberate the free amidine in situ. The reaction forms the intermediate methyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate.
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Chlorination: The intermediate pyrimidone is treated with phosphorus oxychloride (POCl 3 ). Crucial Insight: N,N-Diethylaniline (PhNEt 2 ) is added as a mild, non-nucleophilic base. It scavenges the HCl generated during the chlorination, preventing acid-catalyzed ring-opening of the highly sensitive cyclopropyl group.
Figure 1: Stepwise de novo synthesis pathway of CAS 1710847-03-2.
Strategic Functionalization & Downstream Applications
The true value of this compound in drug discovery lies in its orthogonal reactivity. The C6-chloro and C4-ester can be manipulated sequentially without the need for protecting groups ()[5].
Orthogonal Reactivity Logic:
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Pathway A (SNAr first): The C6-chloro is highly activated by the electron-deficient pyrimidine ring and the C4-ester. Primary and secondary amines will displace the chloride at moderate temperatures (60-80°C) without affecting the ester.
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Pathway B (Saponification first): If the C4-ester is hydrolyzed to the carboxylic acid first using LiOH, the resulting carboxylate anion increases the electron density of the pyrimidine ring, significantly decreasing the reactivity of the C6-chloro towards SNAr.
Figure 2: Orthogonal downstream functionalization logic for the pyrimidine core.
Experimental Protocols
The following protocols establish a self-validating system for working with this scaffold, ensuring high yields and minimal side reactions.
Protocol 1: C6 Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C6-chlorine with a primary amine.
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Preparation: In an oven-dried round-bottom flask, dissolve methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.
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Reagent Addition: Add the desired primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
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Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophilic C6 center.
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Reaction: Stir the mixture at 80°C for 4-6 hours. Monitor via LC-MS. The electron-withdrawing C4-ester ensures rapid conversion.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove NMP and DIPEA salts. Dry over anhydrous Na 2 SO 4 , concentrate, and purify via flash chromatography.
Protocol 2: C4 Ester Saponification
Objective: Hydrolyze the C4-methyl ester to a carboxylic acid for subsequent amide coupling.
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Preparation: Dissolve the C6-substituted intermediate from Protocol 1 (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H 2 O (0.1 M).
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Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H 2 O) (3.0 eq).
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Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the pyrimidine nitrogens, accelerating the hydrolysis of the adjacent C4-ester under mild conditions (room temperature) and preventing degradation of the core.
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Reaction: Stir at room temperature for 2 hours.
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Workup: Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with water and acidify to pH 3-4 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.
References
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National Institutes of Health (NIH). "Cyclopropanecarboxamidine." PubChem Database. [Link]
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ResearchGate. "Synthesis and Chemical Reactivity of Pyrimidine Derivatives via Dimethyl Oxalacetate." [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1284504-34-2|6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. evitachem.com [evitachem.com]
